Quinazolin-4-amine

EGFR-TKI NSCLC Drug Resistance

Quinazolin-4-amine (4-aminoquinazoline, CAS 15018-66-3) is the optimal kinase inhibitor starting material. Its 4-NH₂ group forms conserved hydrogen bonds with the hinge region of ATP-binding sites—a pharmacophoric anchor absent in 4‑oxo and 4‑halo analogs. Derivatives deliver a 16‑fold cellular potency gain over Osimertinib against the EGFR C797S triple mutant, dual c‑Met/VEGFR‑2 inhibition (IC₅₀ 0.05 and 0.02 µM), and enable Pt(IV) prodrug conjugates with 6.1‑fold ROS amplification. A compact (MW 145.16), DMSO-soluble fragment with LogP 1.03, it is purpose‑built for FBDD, scaffold hopping, and rapid SAR library synthesis across multiple kinase families.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 15018-66-3
Cat. No. B077745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazolin-4-amine
CAS15018-66-3
Synonymsquinazolin-4-amine
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)N
InChIInChI=1S/C8H7N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H2,9,10,11)
InChIKeyDRYRBWIFRVMRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazolin-4-amine (CAS 15018-66-3): A Privileged Scaffold for Kinase-Targeted Drug Discovery & Chemical Biology


Quinazolin-4-amine (4-aminoquinazoline, CAS 15018-66-3) is a core heterocyclic scaffold widely recognized as a privileged pharmacophore in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors [1]. It is a crystalline solid with a molecular weight of 145.16 g/mol, a melting point of 274–275 °C, and a predicted LogP of 1.03, and it is commercially available at high purity (typically ≥97–98%) for research use . Its structural architecture—a quinazoline ring fused with a 4-amino group—provides a versatile vector for modular derivatization and fragment-based drug design, enabling precise engagement with the ATP-binding pockets of multiple kinase families .

Why Generic Quinazoline Scaffolds Cannot Substitute for Quinazolin-4-amine in Targeted Inhibitor Design


Quinazolin-4-amine cannot be replaced by generic quinazoline scaffolds (e.g., quinazolin-4-ol, 4-chloroquinazoline) or other heterocyclic building blocks (e.g., quinoline, pyrimidine) due to its unique combination of structural and electronic features that are critical for kinase engagement. The 4-amino group serves as a key hydrogen-bond donor/acceptor with the hinge region of kinase ATP-binding sites—a conserved pharmacophoric anchor that is absent in unsubstituted quinazolines and is often less geometrically favorable in 4-oxo or 4-halo analogs [1]. Additionally, the fused bicyclic system of quinazoline offers a distinct shape complementarity and π-stacking surface that differs significantly from monocyclic pyrimidines or bicyclic quinolines, directly impacting selectivity and binding affinity for therapeutically relevant kinases such as EGFR, c-Met, and VEGFR-2 [2][3]. The quantitative evidence below demonstrates precisely where these molecular differences translate into measurable and procurement-relevant performance advantages for derivative design and lead optimization.

Quinazolin-4-amine Quantitative Differentiation Guide: Head-to-Head Performance in EGFR Inhibition & Drug Resistance Models


Fourth-Generation EGFR Inhibitor Derivative Outperforms Osimertinib Against Resistant Mutant (EGFR C797S)

A 2-aryl-4-aminoquinazoline derivative (compound 6g) designed from the quinazolin-4-amine scaffold demonstrated superior inhibitory activity against the triple-mutant EGFRDel19/T790M/C797S kinase (IC50 = 0.056 μM) and resistant PC-9 cell proliferation (IC50 = 0.143 μM), outperforming the clinical comparator Osimertinib by 16-fold in the same cellular assay [1]. In a xenograft mouse model, 6g achieved tumor growth inhibition (TGI) of 64.2% at 10 mg/kg, markedly exceeding Osimertinib's TGI of 16.07% at the same dose, without observed significant toxicity [1]. This establishes the scaffold's capacity to generate molecules that overcome acquired resistance to third-generation EGFR inhibitors.

EGFR-TKI NSCLC Drug Resistance Medicinal Chemistry

Quinazolin-4-amine Derivative Exhibits Superior Antiproliferative Potency vs. Afatinib in Solid Tumor Models

A 4-aminoquinazoline derivative incorporating a morpholine moiety (compound 7bb) exhibited superior in vitro antiproliferative activity compared to the clinically approved second-generation EGFR-TKI afatinib against both breast cancer (MDA-MB-231) and lung cancer (A549) cell lines [1]. Specifically, 7bb achieved lower half-maximal inhibitory concentrations (IC50) of 4.286 μM and 4.720 μM, respectively, outperforming afatinib's IC50 values of 7.640 μM and 5.173 μM under the same assay conditions (CCK-8 proliferation assay) [1].

Anticancer Agents EGFR Inhibitor Morpholine Derivatives SAR

Platinum(IV) Prodrug Conjugate with 4-Aminoquinazoline Overcomes Cisplatin Resistance in Lung Cancer

A platinum(IV) prodrug (17b) ligated to a 4-aminoquinazoline moiety demonstrated significantly enhanced activity in cisplatin-resistant lung cancer cells compared to clinical platinum agents [1]. 17b exhibited higher cytotoxicity against A549/CDDP cells while showing lower toxicity toward normal human cells than both cisplatin and oxaliplatin [1]. Mechanistically, 17b elevated intracellular reactive oxygen species (ROS) levels by 6.1-fold compared to oxaliplatin, and effectively inhibited the EGFR-PI3K-Akt signaling pathway—a dual action not achievable with platinum(II) drugs alone [1]. In vivo, 17b achieved superior antitumor efficacy and reduced systemic toxicity in A549/CDDP xenograft models compared to cisplatin [1].

Platinum Prodrugs Cisplatin Resistance Lung Cancer EGFR Targeting

Dual c-Met/VEGFR-2 Inhibition Achieved with Nanomolar Potency from Quinazolin-4-amine Core

A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives were designed and identified as potent dual inhibitors of c-Met and VEGFR-2 kinases [1]. The lead compound 7j exhibited IC50 values of 0.05 μM against c-Met and 0.02 μM against VEGFR-2 in enzymatic assays, and demonstrated potent anticancer activity in cellular models with IC50 values of 1.5 μM (MCF-7) and 8.7 μM (Hep-G2) [1]. This dual inhibition profile, which targets both tumor proliferation (c-Met) and angiogenesis (VEGFR-2), is a class-level inference supported by the specific architecture of the quinazolin-4-amine scaffold, which allows for strategic functionalization to engage multiple kinase targets simultaneously [1].

c-Met VEGFR-2 Dual Kinase Inhibitor Antiangiogenesis

Quinazolin-4-amine Procurement: Optimal Application Scenarios for Drug Discovery & Chemical Biology


Fourth-Generation EGFR-TKI Discovery to Overcome Acquired Resistance (e.g., C797S, T790M)

Quinazolin-4-amine is the optimal starting material for medicinal chemistry campaigns targeting resistance-conferring EGFR mutations. As demonstrated by compound 6g, derivatives of this scaffold can achieve 16-fold greater cellular potency than Osimertinib against the C797S triple mutant, making it essential for programs developing next-generation NSCLC therapies where current TKIs are ineffective [1].

Development of Dual-Targeting Kinase Inhibitors (e.g., c-Met/VEGFR-2)

This scaffold is strategically valuable for synthesizing compounds that simultaneously inhibit multiple oncogenic or angiogenic kinases. The evidence shows that quinazolin-4-amine derivatives like 7j achieve potent dual c-Met/VEGFR-2 inhibition (IC50 0.05 μM and 0.02 μM, respectively), enabling the design of single-agent therapeutics with broader anticancer mechanisms [2].

Design of Bifunctional Prodrug Conjugates to Combat Chemoresistance

The 4-aminoquinazoline fragment serves as an effective 'warhead' for creating bifunctional conjugates. As shown with platinum(IV) prodrug 17b, it can be ligated to cytotoxic payloads to confer EGFR-targeting capabilities and amplify ROS production (6.1-fold over oxaliplatin), resulting in agents that potently overcome cisplatin resistance while exhibiting improved safety profiles [3].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Studies

As a compact, highly soluble (DMSO soluble, predicted LogP 1.03 ) and synthetically tractable fragment, quinazolin-4-amine is ideally suited for FBDD campaigns and scaffold hopping exercises. Its established role as a kinase hinge-binder allows for rapid, modular construction of diverse compound libraries to explore structure-activity relationships (SAR) across multiple kinase targets.

Quote Request

Request a Quote for Quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.